2,4-Dibromo-1-tert-butoxybenzene
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Overview
Description
2,4-Dibromo-1-tert-butoxybenzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 2 and 4 positions, and a tert-butoxy group is substituted at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-tert-butoxybenzene can be synthesized through several methods. One common method involves the bromination of 1-tert-butoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-tert-butoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
2,4-Dibromo-1-tert-butoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-tert-butoxybenzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the tert-butoxy group undergoes oxidative cleavage to form carbonyl compounds. In reduction reactions, the bromine atoms are reduced to form hydrogenated products .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group.
2,4-Dibromo-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
2,4-Dibromo-1-propoxybenzene: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
2,4-Dibromo-1-tert-butoxybenzene is unique due to the presence of the bulky tert-butoxy group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZCQTTXZQWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682192 |
Source
|
Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-70-8 |
Source
|
Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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